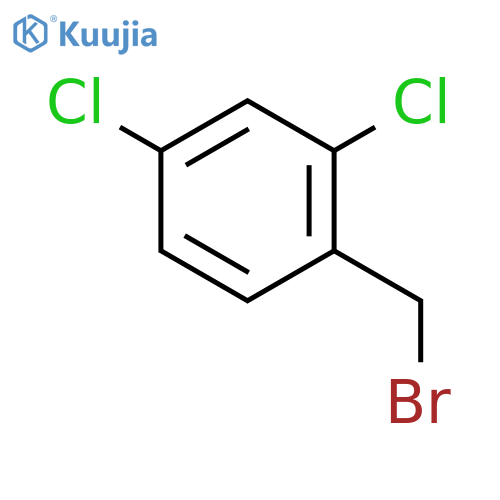Cas no 20443-99-6 (2,4-Dichlorobenzyl bromide)

2,4-Dichlorobenzyl bromide structure
商品名:2,4-Dichlorobenzyl bromide
CAS番号:20443-99-6
MF:C7H5BrCl2
メガワット:239.924599409103
MDL:MFCD03208523
CID:88182
PubChem ID:253661012
2,4-Dichlorobenzyl bromide 化学的及び物理的性質
名前と識別子
-
- 2,4-Dichlorobenzyl bromide
- 1-(Bromomethyl)-2,4-dichlorobenzene
- 1-Bromomethyl-2,4-dichloro-benzene
- 2,4,6
- 2,4-Dichlor-benzylbromid
- BENZENE, 1-(BROMOMETHYL)-2,4-DICHLORO-
- 2,4-dichlorobenzylbromide
- 2,4- Dichlorbenzylbromid
- KSC493A7H
- RGLQSFFFIREZFV-UHFFFAOYSA-N
- 1-bromomethyl-2,4-dichlorobenzene
- CK1001
- CM13347
- AS00003
- AM83116
- U035
- TL8001697
- ST241
- SCHEMBL1137783
- A15357
- MFCD03208523
- 20443-99-6
- D4475
- 1-(bromomethyl)-2,4-dichloro-benzene
- AS-17249
- EN300-54621
- 1-(Bromomethyl)-2 pound not4-dichlorobenzene
- FT-0651513
- CS-W021249
- DTXSID80450963
- AKOS009307148
- DA-08429
-
- MDL: MFCD03208523
- インチ: 1S/C7H5BrCl2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
- InChIKey: RGLQSFFFIREZFV-UHFFFAOYSA-N
- ほほえんだ: BrC([H])([H])C1C([H])=C([H])C(=C([H])C=1Cl)Cl
計算された属性
- せいみつぶんしりょう: 237.89500
- どういたいしつりょう: 237.89517g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.68
- ゆうかいてん: 30.0 to 34.0 deg-C
- ふってん: 112°C/3mmHg(lit.)
- フラッシュポイント: 126.2±13.3 °C
- 屈折率: 1.597
- PSA: 0.00000
- LogP: 3.88830
2,4-Dichlorobenzyl bromide セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:warning
- 危害声明: H290-H314
- 警告文: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- 危険物輸送番号:3261
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:0-10°C
- 包装グループ:II
2,4-Dichlorobenzyl bromide 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
2,4-Dichlorobenzyl bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D522610-5g |
1-(BROMOMETHYL)-2,4-DICHLOROBENZENE |
20443-99-6 | 97% | 5g |
$150 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B87390-1g |
1-(Bromomethyl)-2,4-dichlorobenzene |
20443-99-6 | 98% | 1g |
¥44.0 | 2023-09-08 | |
| Enamine | EN300-54621-5.0g |
1-(bromomethyl)-2,4-dichlorobenzene |
20443-99-6 | 95% | 5.0g |
$125.0 | 2023-02-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4475-1g |
2,4-Dichlorobenzyl bromide |
20443-99-6 | 98.0%(GC) | 1g |
¥280.0 | 2022-05-30 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4475-5G |
2,4-Dichlorobenzyl Bromide |
20443-99-6 | >98.0%(GC) | 5g |
¥405.00 | 2023-09-08 | |
| Enamine | EN300-54621-0.05g |
1-(bromomethyl)-2,4-dichlorobenzene |
20443-99-6 | 95% | 0.05g |
$19.0 | 2023-02-10 | |
| Enamine | EN300-54621-10.0g |
1-(bromomethyl)-2,4-dichlorobenzene |
20443-99-6 | 95% | 10.0g |
$225.0 | 2023-02-10 | |
| eNovation Chemicals LLC | Y1047407-10g |
1-(Bromomethyl)-2,4-dichlorobenzene |
20443-99-6 | 98% | 10g |
$95 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067768-250mg |
1-(Bromomethyl)-2,4-dichlorobenzene |
20443-99-6 | 98% | 250mg |
¥30.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067768-100g |
1-(Bromomethyl)-2,4-dichlorobenzene |
20443-99-6 | 98% | 100g |
¥3335.00 | 2023-11-21 |
2,4-Dichlorobenzyl bromide 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Oliver D. John Food Funct., 2020,11, 6946-6960
20443-99-6 (2,4-Dichlorobenzyl bromide) 関連製品
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2230780-65-9(IL-17A antagonist 3)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:20443-99-6)2,4-Dichlorobenzyl bromide

清らかである:99%
はかる:25g
価格 ($):258.0